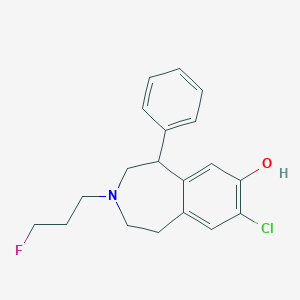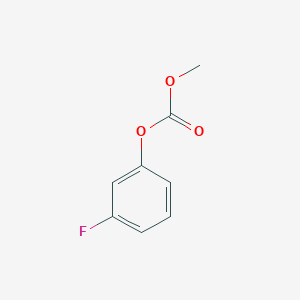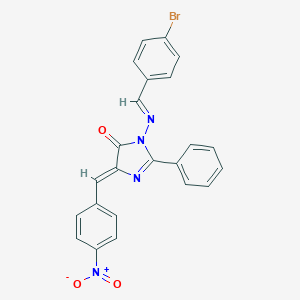![molecular formula C9H13NO B159743 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone CAS No. 128960-03-2](/img/structure/B159743.png)
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone, also known as A-836,339, is a synthetic compound that belongs to the class of kappa opioid receptor agonists. It has been studied extensively for its potential use in treating pain and addiction.
Mechanism Of Action
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone acts as a kappa opioid receptor agonist. It binds to the kappa opioid receptor and activates it, leading to a decrease in pain sensation and a reduction in the rewarding effects of drugs of abuse. It is also thought to have anxiolytic and antidepressant effects.
Biochemical And Physiological Effects
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It can decrease pain sensation, reduce the rewarding effects of drugs of abuse, and have anxiolytic and antidepressant effects. It has also been shown to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone in lab experiments is that it has a high affinity for the kappa opioid receptor, which makes it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of endogenous kappa opioid receptor ligands.
Future Directions
There are many future directions for research on 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone. One direction is to study its potential use in treating pain and addiction in humans. Another direction is to investigate its anti-inflammatory effects and its potential use in treating inflammatory conditions. Additionally, further research is needed to better understand the mechanism of action of 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone and its effects on the kappa opioid receptor.
Synthesis Methods
The synthesis of 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone involves several steps. The starting material is 2-piperidone, which is converted to the corresponding enamine by reacting it with ethynylmagnesium bromide. The enamine is then reduced with sodium borohydride to give the desired product.
Scientific Research Applications
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone has been studied extensively for its potential use in treating pain and addiction. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the modulation of pain and addiction. Studies have also shown that it can reduce the rewarding effects of drugs of abuse, such as cocaine and opioids.
properties
CAS RN |
128960-03-2 |
|---|---|
Product Name |
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[(2R)-2-ethynylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3/t9-/m0/s1 |
InChI Key |
GTJWFTSLKATWSH-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N1CCCC[C@@H]1C#C |
SMILES |
CC(=O)N1CCCCC1C#C |
Canonical SMILES |
CC(=O)N1CCCCC1C#C |
synonyms |
Piperidine, 1-acetyl-2-ethynyl-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




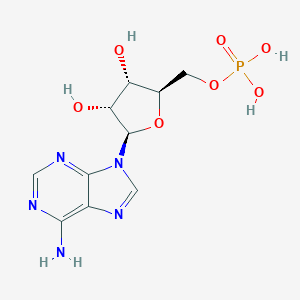
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
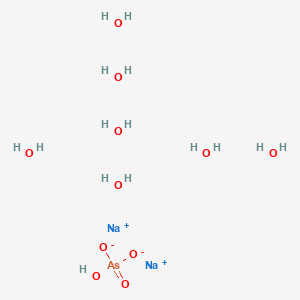
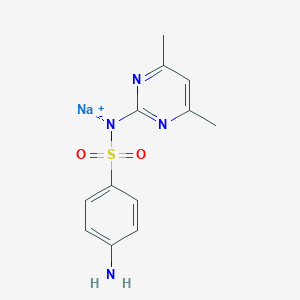
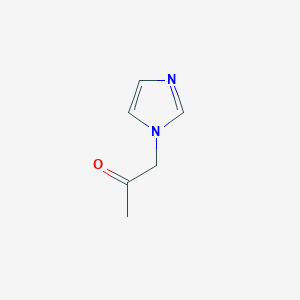
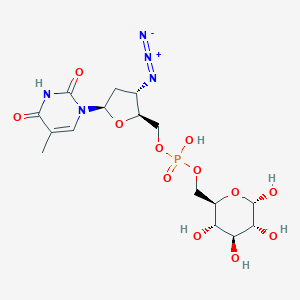
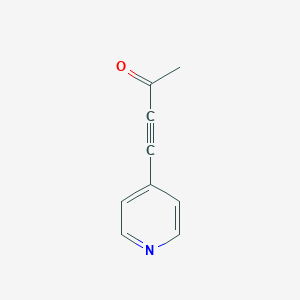
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)


